(2R)-2-(3,4-Dimethylphenyl)propan-1-ol
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Overview
Description
(2R)-2-(3,4-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,4-Dimethylphenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2-(3,4-Dimethylphenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3,4-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in basic conditions.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: (2R)-2-(3,4-Dimethylphenyl)propan-1-one or (2R)-2-(3,4-Dimethylphenyl)propanoic acid.
Reduction: (2R)-2-(3,4-Dimethylphenyl)propane.
Substitution: (2R)-2-(3,4-Dimethylphenyl)propyl chloride.
Scientific Research Applications
(2R)-2-(3,4-Dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(3,4-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(3,4-Dimethylphenyl)propan-1-ol
- (2R)-2-(3,4-Dimethylphenyl)propan-2-ol
- (2R)-2-(3,4-Dimethylphenyl)butan-1-ol
Uniqueness
(2R)-2-(3,4-Dimethylphenyl)propan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its stereoisomers and analogs. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-2-(3,4-dimethylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEUXKMHBWIERU-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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